4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide
CAS No.:
Cat. No.: VC17561213
Molecular Formula: C5H7N3O3S
Molecular Weight: 189.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O3S |
|---|---|
| Molecular Weight | 189.20 g/mol |
| IUPAC Name | 4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide |
| Standard InChI | InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
| Standard InChI Key | AKXAXOWLSWGIQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)NC(=N1)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is C₅H₆N₄O₃S, with a molecular weight of 202.19 g/mol. Its IUPAC name, 4-methyl-2-sulfamoyl-1,6-dihydropyrimidin-6-one, reflects the positions of key functional groups. The planar pyrimidine ring system facilitates π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding capacity.
Key Structural Features
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Pyrimidine Core: The six-membered aromatic ring contains two nitrogen atoms at the 1- and 3-positions, contributing to electron-deficient characteristics .
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Sulfonamide Group: The -SO₂NH₂ moiety at the 2-position introduces polarity and hydrogen-bonding potential, critical for target binding .
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Methyl Substituent: The 4-methyl group enhances lipophilicity, influencing membrane permeability .
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Ketone Functionality: The 6-oxo group participates in tautomerism, existing predominantly in the keto form under physiological conditions .
Computed Physicochemical Properties
These properties suggest favorable drug-likeness, aligning with Lipinski’s Rule of Five criteria.
Synthetic Methodologies
The synthesis of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide can be inferred from analogous pyrimidine derivatives. Two primary routes are described below:
Cyclocondensation Approach
This method involves the reaction of thiourea with β-keto esters or nitriles. For example:
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Formation of Pyrimidinone Intermediate:
Ethyl acetoacetate reacts with thiourea in ethanol under basic conditions (K₂CO₃) to yield 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol . -
Sulfonylation:
The thiol intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) or sulfamoyl chloride (H₂NSO₂Cl) in dimethylformamide (DMF) at 0–5°C .
Reaction Scheme:
Direct Functionalization
An alternative route employs preformed pyrimidinones:
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Chlorosulfonation:
4-Methyl-6-oxo-1,6-dihydropyrimidine is treated with ClSO₃H to introduce the sulfonyl chloride group. -
Amination:
Reaction with aqueous ammonia yields the sulfonamide derivative.
Yield Optimization:
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Solvent: DMF or acetonitrile improves reaction homogeneity .
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Temperature: Reactions performed at 0–25°C minimize side products .
Biological Activities and Mechanisms
While direct studies on 4-methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide are scarce, structural analogs exhibit notable bioactivity:
Antifungal Activity
Pyrimidine sulfonamides inhibit Candida albicans by targeting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . In a QSAR study of 41 analogs, descriptors such as CHI_3_C (molecular branching) and Jurs_DPSA_1 (polar surface area) correlated with antifungal potency () .
Anticancer Applications
Pyrimidine sulfonamides induce apoptosis in cancer cells by inhibiting thymidylate synthase (TS). A 2023 study reported IC₅₀ values of 12–45 µM against MCF-7 breast cancer cells .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Sulfonamide Position: 2-Substituted derivatives exhibit higher target affinity than 5-substituted analogs .
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Methyl Group: The 4-methyl group enhances membrane permeability by increasing logP .
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Tautomerism: The 6-oxo group stabilizes the enol form, facilitating hydrogen bonding with enzymatic active sites.
QSAR Model Insights:
This model highlights the importance of molecular topology and surface area in antifungal activity .
Applications and Future Directions
Pharmaceutical Development
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Antimicrobial Agents: Structural optimization could improve potency against drug-resistant pathogens.
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Anticancer Therapeutics: Hybrid derivatives combining pyrimidine sulfonamides with kinase inhibitors are under investigation .
Agricultural Chemistry
Pyrimidine sulfonamides show promise as fungicides for crop protection. Field trials with analogs reduced Fusarium infections in wheat by 78%.
Computational Design
Machine learning models trained on QSAR datasets could accelerate the discovery of derivatives with enhanced selectivity.
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